

discovery and history of (3-Chloro-4-methoxyphenyl)methanaminium chloride

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Compound of Interest

	(3-Chloro-4-methoxyphenyl)methanaminium chloride
Compound Name:	
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An In-depth Technical Guide on the Discovery and History of **(3-Chloro-4-methoxyphenyl)methanaminium chloride**

Introduction

(3-Chloro-4-methoxyphenyl)methanaminium chloride, also commonly referred to as 3-chloro-4-methoxybenzylamine hydrochloride, is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of active pharmaceutical ingredients (APIs). While the specific discovery and detailed historical timeline of this compound are not extensively documented in dedicated historical records, its importance is intrinsically linked to the development of the pharmaceutical agents it helps to create. Its primary application is in the production of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.^{[1][2][3][4]} The synthesis and utility of this compound are well-established in the scientific and patent literature, providing a clear picture of its chemical significance.

This technical guide provides a comprehensive overview of **(3-Chloro-4-methoxyphenyl)methanaminium chloride**, focusing on its synthesis, physicochemical properties, and its primary application in pharmaceutical manufacturing.

Physicochemical Properties

The fundamental physicochemical properties of **(3-Chloro-4-methoxyphenyl)methanaminium chloride** are essential for its application in synthesis, enabling precise stoichiometric calculations and a deeper understanding of its behavior in chemical reactions.

Property	Value	Unit
Molecular Formula	C ₈ H ₁₁ Cl ₂ NO	-
Molecular Weight	208.09	g/mol
CAS Number	41965-95-1	-
Melting Point	250-255	°C
Appearance	White flake crystals	-
pKa	9.01 ± 0.10	-
Density	1.18	g/cm ³
Boiling Point	263.5	°C at 760 mmHg
Flash Point	113.2	°C

Data sourced from various chemical suppliers and databases.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

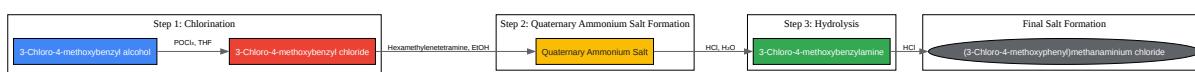
Synthetic Routes

The synthesis of **(3-Chloro-4-methoxyphenyl)methanaminium chloride**, or 3-chloro-4-methoxybenzylamine hydrochloride, has been approached through several synthetic pathways. The most common and well-documented route begins with 3-chloro-4-methoxybenzyl alcohol. This multi-step process is favored for its high yield and the use of readily available reagents.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Alternative synthetic strategies include the reductive amination of 3-chloro-4-methoxybenzaldehyde and the reduction of 3-chloro-4-methoxybenzonitrile.[\[8\]](#) Another practical method involves the direct chlorination of 4-methoxybenzylamine.[\[9\]](#)

Primary Synthetic Pathway: From 3-Chloro-4-methoxybenzyl Alcohol

This robust synthesis involves three main steps: chlorination of the starting alcohol, formation of a quaternary ammonium salt, and subsequent hydrolysis to yield the desired primary amine, which is then converted to its hydrochloride salt. This classical approach is known as the Delepine reaction.^[1]



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Caption: Synthetic pathway from 3-chloro-4-methoxybenzyl alcohol.

Experimental Protocols

Synthesis from 3-chloro-4-methoxybenzyl alcohol

A detailed protocol for the synthesis of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl alcohol is as follows:

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride^{[2][8][10]}

- Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).
- Add phosphorus oxychloride (POCl_3) to the solution, with a molar ratio of alcohol to POCl_3 of approximately 1:1 to 1:1.5.
- Heat the reaction mixture to 35-45°C and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction with a sodium bicarbonate (NaHCO_3) solution.

- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt[8][10]

- Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.
- Add hexamethylenetetramine (urotropine) to the solution in a molar ratio of approximately 1:1 to 1:1.2 of the benzyl chloride.
- Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.
- Cool the reaction mixture to allow the salt to precipitate.
- Filter the precipitate, wash with cold ethanol, and dry.

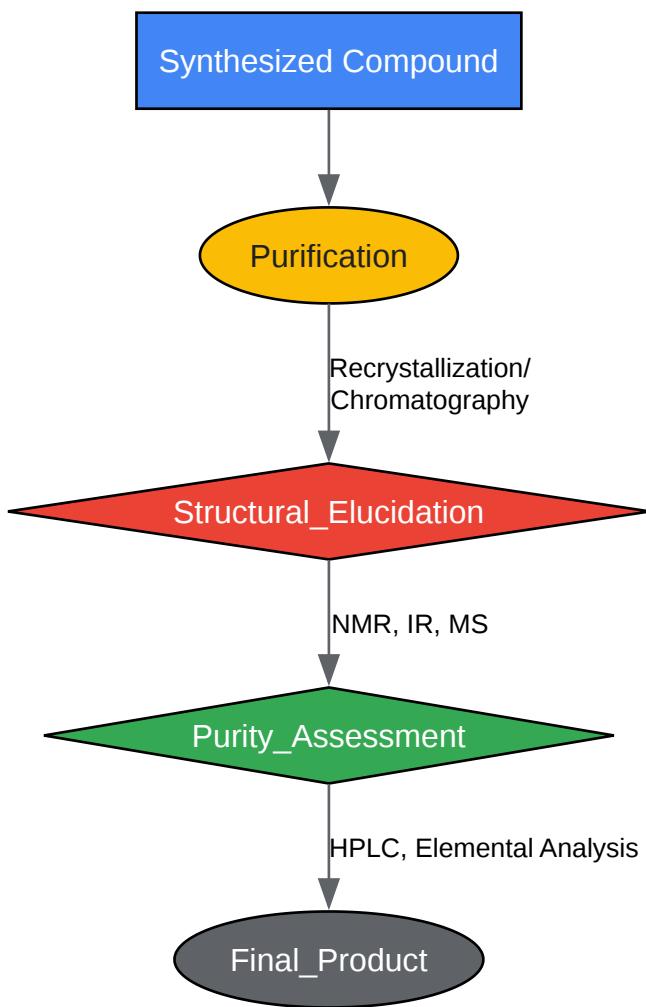
Step 3: Hydrolysis to 3-chloro-4-methoxybenzylamine[1][8][10]

- Suspend the quaternary ammonium salt in a mixture of ethanol and hydrochloric acid.
- Heat the mixture to 40-50°C to induce hydrolysis.
- After hydrolysis is complete, adjust the pH of the solution to above 7 with a base such as potassium hydroxide to liberate the free amine.
- The target compound, 3-chloro-4-methoxybenzylamine, can then be isolated through distillation.

Final Step: Formation of the Hydrochloride Salt To obtain **(3-Chloro-4-methoxyphenyl)methanaminium chloride**, the free amine is treated with hydrochloric acid.

Characterization Workflow

A generalized workflow for the characterization and confirmation of the synthesized **(3-Chloro-4-methoxyphenyl)methanaminium chloride** is crucial for ensuring the purity and identity of the compound.



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Caption: A typical workflow for compound characterization.

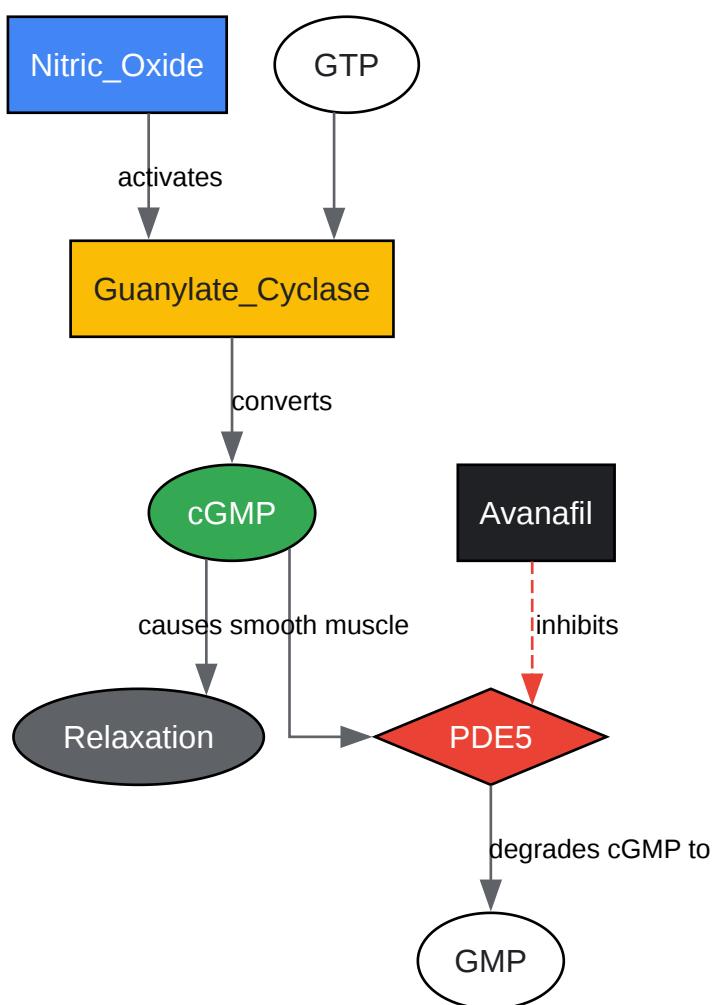
Application in Pharmaceutical Synthesis

The primary and most significant application of **(3-Chloro-4-methoxyphenyl)methanaminium chloride** is as a key building block in the multi-step synthesis of Avanafil.^{[2][3]} Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway that regulates blood flow.^[3]

In the synthesis of Avanafil, 3-chloro-4-methoxybenzylamine hydrochloride participates in a crucial nucleophilic substitution reaction with a pyrimidine derivative.^[2] This step is fundamental in constructing the core structure of the Avanafil molecule.

Signaling Pathway of Avanafil (a PDE-5 Inhibitor)

The therapeutic effect of Avanafil is achieved through its interaction with the cGMP signaling pathway. Understanding this mechanism highlights the importance of the molecular structure derived from its precursors, including **(3-Chloro-4-methoxyphenyl)methanaminium chloride**.



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Caption: The NO/cGMP signaling pathway and the action of Avanafil.

Conclusion

(3-Chloro-4-methoxyphenyl)methanaminium chloride is a compound of significant interest in medicinal chemistry and pharmaceutical development. While its history is not marked by a singular discovery event, its importance has grown with the development of modern therapeutics. The well-defined synthetic routes and a clear understanding of its

physicochemical properties have solidified its role as an indispensable intermediate in the production of Avanafil. Future research may uncover new applications for this versatile chemical building block.

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